[1,1']Bipiperidinyl-2,4-dione
Description
[1,1']Bipiperidinyl-2,4-dione is a bicyclic compound featuring two piperidine rings connected at their 1- and 1'-positions, each bearing ketone groups at the 2- and 4-positions. The compound’s dual dione groups enhance hydrogen-bonding capacity, which may influence interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-piperidin-1-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9-4-7-12(10(14)8-9)11-5-2-1-3-6-11/h1-8H2 |
InChI Key |
KXVSTSQJPLKEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N2CCC(=O)CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione (TZD) derivatives, such as 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d), exhibit potent lipid peroxidation inhibition (up to 84.2%) and anti-inflammatory activity via cyclooxygenase-2 (COX-2) interactions . Key differences include:
- Structural Features : TZDs contain a sulfur atom in their five-membered thiazolidine ring, contrasting with the nitrogen-rich piperidine rings of [1,1']bipiperidinyl-2,4-dione.
- Biological Activity : TZDs are well-documented for antidiabetic effects (e.g., rosiglitazone) but carry cardiovascular and cancer risks . In contrast, this compound’s larger ring system may reduce off-target interactions, though this remains speculative.
- Synthesis : TZDs are synthesized via Mannich base reactions without acidic catalysts, whereas bipiperidinyl-dione derivatives rely on palladium-catalyzed substitutions and reductions .
Table 1: Thiazolidine-2,4-dione vs. This compound
| Property | Thiazolidine-2,4-dione | This compound |
|---|---|---|
| Ring System | 5-membered (thiazolidine) | 6-membered (piperidine) × 2 |
| Key Atoms | Sulfur, nitrogen | Nitrogen (×4) |
| Bioactivity | Antidiabetic, LOX inhibition | Underexplored |
| Safety Concerns | Cardiovascular toxicity | Not reported |
| Synthesis Complexity | Moderate (Mannich reaction) | High (multi-step substitution) |
Piperidine-2,4-dione Derivatives
1-Benzylpiperidine-2,4-dione (CAS: 70571-31-2) shares the piperidine-dione core but lacks the bipiperidinyl linkage. It is used in research for its solubility (203.24 g/mol) and stability at 2–8°C . Comparisons include:
- Applications: Limited to research due to unspecified toxicity, whereas this compound’s bicyclic structure may offer novel pharmacokinetic properties.
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Compounds like (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione feature fused heterocycles with dione groups. Key contrasts:
- Biological Roles : These derivatives are associated with antioxidant and antimicrobial activities, unlike the underexplored bipiperidinyl-dione.
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